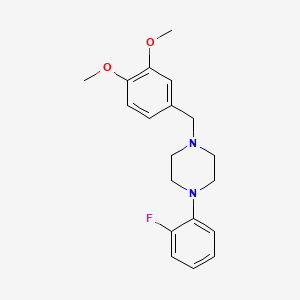
3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of ions and water across cell membranes in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disorder that affects approximately 70,000 people worldwide.
作用机制
3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide acts as a reversible and voltage-independent inhibitor of CFTR. It binds to the cytoplasmic side of the CFTR channel and blocks the movement of chloride ions through the pore. 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been shown to inhibit both wild-type and mutant forms of CFTR, including the most common mutation that causes cystic fibrosis, ΔF508.
Biochemical and physiological effects:
3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In airway epithelia, 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been shown to reduce the volume and viscosity of airway surface liquid, which can help to improve lung function in patients with cystic fibrosis. In pancreatic ducts, 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been shown to inhibit bicarbonate secretion, which can lead to the formation of pancreatic stones and chronic pancreatitis. In sweat glands, 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been shown to reduce sweat chloride concentration, which can be used as a diagnostic tool for cystic fibrosis.
实验室实验的优点和局限性
3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has several advantages for use in lab experiments. It is a highly specific inhibitor of CFTR and has been extensively validated in a variety of experimental systems. It is also relatively easy to use and has a well-defined mechanism of action. However, there are also some limitations to its use. 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide is not a perfect inhibitor and can have off-target effects on other ion channels and transporters. It is also relatively expensive and may not be accessible to all researchers.
未来方向
There are several future directions for research involving 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide. One area of interest is the development of more potent and selective CFTR inhibitors that could be used as potential therapies for cystic fibrosis. Another area of interest is the use of 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide in combination with other drugs to enhance its efficacy and reduce off-target effects. Finally, there is a need for further research to fully understand the biochemical and physiological effects of 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide in various tissues and disease states.
合成方法
3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 2-chloro-6-fluoroaniline with 4-isopropylbenzaldehyde to form an intermediate compound, which is then reacted with acryloyl chloride to yield 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide. The final product is obtained through purification by column chromatography.
科学研究应用
3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has been widely used in scientific research to study the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride secretion in various tissues, including airway epithelia, sweat glands, and pancreatic ducts. 3-(2-chloro-6-fluorophenyl)-N-(4-isopropylphenyl)acrylamide has also been used to study the role of CFTR in other physiological processes, such as bicarbonate secretion, mucus secretion, and inflammation.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c1-12(2)13-6-8-14(9-7-13)21-18(22)11-10-15-16(19)4-3-5-17(15)20/h3-12H,1-2H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHSAABHPHNKW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5741917.png)

![2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)
![2-[(2,2-dimethylpropanoyl)amino]-5-iodobenzoic acid](/img/structure/B5741963.png)





![5,5-dimethyl-3-[2-(5-methyl-2-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5741995.png)
![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)


